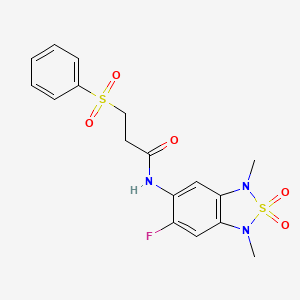

3-(benzenesulfonyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide

Description

This compound is a sulfonamide derivative featuring a benzothiadiazole core substituted with fluorine and methyl groups, coupled to a benzenesulfonyl-propanamide moiety. The fluorine atom at position 6 likely enhances metabolic stability and binding affinity, while the 1,3-dimethyl groups on the benzothiadiazole ring may influence steric interactions in biological systems.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O5S2/c1-20-15-10-13(18)14(11-16(15)21(2)28(20,25)26)19-17(22)8-9-27(23,24)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLLLGMNOWPXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)F)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide typically involves multiple steps:

Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonylation: The benzenesulfonyl group can be introduced via sulfonyl chloride in the presence of a base like pyridine.

Amidation: The final step involves the coupling of the sulfonylated benzothiadiazole with a propanamide derivative under conditions such as EDCI/HOBt or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro or sulfonyl groups, potentially yielding amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: Conditions may include halogenation with NBS or nitration with nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may serve as a probe or inhibitor in enzymatic studies due to its sulfonamide moiety.

Medicine

Medicinally, it could be explored for its potential antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes like dihydropteroate synthase in bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide- and benzothiazole/benzimidazole-based molecules. Below is a detailed analysis of key analogs and their distinguishing features:

4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide

- Structural Differences :

- Replaces the propanamide chain with a direct sulfonamide linkage.

- Substitutes fluorine with methoxy at position 6 and introduces a bromine atom on the benzene ring.

- Features a benzodiazol-2-one core instead of a benzothiadiazole dioxo system.

- Methoxy may reduce electronegativity compared to fluorine, impacting target interactions .

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

- Structural Differences: Substitutes the benzenesulfonyl group with a dimethylsulfamoyl moiety. Replaces the propanamide with a phenoxyacetamide chain.

- Implications: Dimethylsulfamoyl may enhance solubility due to its polar nature. Phenoxyacetamide could introduce additional π-π stacking interactions in target binding .

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

- Structural Differences :

- Uses a benzamide linkage instead of propanamide.

- Incorporates a 3-methylpiperidinylsulfonyl group on the benzene ring.

- Implications :

Comparative Data Table

Biological Activity

The compound 3-(benzenesulfonyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-5-yl)propanamide is a synthetic molecule with potential biological activity. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety, which is known for its diverse biological activities. The inclusion of a benzenesulfonyl group and a fluoro substituent contributes to its unique chemical properties.

Structural Formula

The structural formula can be represented as follows:

This molecular structure suggests the potential for interactions with various biological targets, making it a candidate for further pharmacological studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to the one . For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain derivatives exhibit high potency in inhibiting cell proliferation.

Case Study: Antitumor Effects

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D Assay |

| Compound 9 | HCC827 | 20.46 ± 8.63 | 3D Assay |

| Compound 15 | NCI-H358 | 6.48 ± 0.11 | 2D Assay |

These findings indicate that the compound may possess similar antitumor properties due to structural similarities with other active compounds in the benzothiazole family .

Antimicrobial Activity

In addition to antitumor effects, the compound's antimicrobial properties have been evaluated against various pathogens. Testing included Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, which are common bacterial strains used in antimicrobial susceptibility testing.

Antimicrobial Efficacy

The antimicrobial activity was assessed using broth microdilution methods following CLSI guidelines. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting that the compound could also be effective against bacterial infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 10 µg/mL |

| S. aureus | < 5 µg/mL |

The biological activity of this compound is hypothesized to involve several mechanisms:

- DNA Interaction : Compounds with similar structures have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.